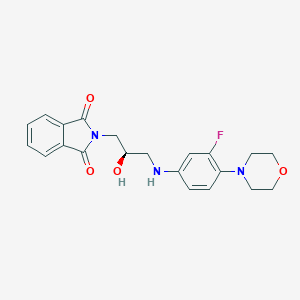

(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione

説明

(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione is a member of morpholines.

生物活性

(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione, also known by its CAS number 874340-08-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly in relation to its anticancer properties and mechanism of action.

- Molecular Formula : C21H22FN3O4

- Molecular Weight : 399.42 g/mol

- Purity : >96%

- SMILES Notation : FC1=CC(NCC@@HCN2C(C3=CC=CC=C3C2=O)=O)=CC=C1N4CCOCC4

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer activity across various cancer cell lines. The National Cancer Institute (NCI) evaluated this compound using a panel of approximately sixty human tumor cell lines. The results indicated:

- Mean GI50/TGI Values : 15.72 μM / 50.68 μM

- Cell Lines with Significant Inhibition :

- Non-small cell lung cancer (HOP-62): GP = -17.47%

- CNS cancer (SF-539): GP = -49.97%

- Melanoma (MDA-MB-435): GP = -22.59%

- Ovarian cancer (OVCAR-8): GP = -27.71%

- Prostate cancer (DU-145): GP = -44.35%

- Breast cancer (MDA-MB-468): GP = -15.65%

The compound demonstrated a non-selective profile at the GI50 and TGI levels but showed selectivity against specific cell lines at the TGI level, particularly COLO 205 (colon cancer) with a selectivity index of 9.24 .

The mechanism underlying the anticancer effects of this compound appears to involve inhibition of protein synthesis, similar to that observed in oxazolidinones like Linezolid, which target the ribosomal binding sites for N-formylmethionyl-tRNA . This mechanism can lead to apoptosis in cancer cells and inhibition of tumor growth.

In Vitro Studies and Molecular Docking

In vitro studies have also explored the interaction of this compound with cyclooxygenase enzymes (COX). It has been noted that certain derivatives exhibit selective inhibition of COX-2 over COX-1, which is significant due to the role of COX-2 in tumorigenesis . Molecular docking studies suggest that the isoindoline structure interacts favorably with the active site of COX enzymes, indicating potential as an anti-inflammatory agent as well.

Data Tables

| Cell Line | GI50 (μM) | TGI (μM) | Selectivity Index |

|---|---|---|---|

| HOP-62 | <10 | 50.68 | N/A |

| SF-539 | <10 | N/A | N/A |

| MDA-MB-435 | <10 | N/A | N/A |

| OVCAR-8 | <10 | N/A | N/A |

| DU-145 | <10 | N/A | N/A |

| MDA-MB-468 | <10 | N/A | N/A |

| COLO 205 | 15.72 | 50.68 | 9.24 |

Case Studies

- Study on Antitumor Activity : A comprehensive study involving this compound showed its efficacy against multiple cancer types, highlighting its potential as a broad-spectrum anticancer agent.

- COX Inhibition Study : Research indicated that certain derivatives of isoindoline compounds could selectively inhibit COX-2, suggesting their use in managing inflammation related to cancer progression.

科学的研究の応用

Antimicrobial Activity

One of the most notable applications of this compound is its role as a precursor in the synthesis of oxazolidinone derivatives, particularly Linezolid. Linezolid is an antibiotic used to treat infections caused by multi-resistant bacteria such as Staphylococcus aureus (MRSA). The compound acts as a protein synthesis inhibitor, targeting the ribosomal binding site of N-formylmethionyl-t-RNA .

| Compound | Target Bacteria | Mechanism of Action |

|---|---|---|

| Linezolid | MRSA, Streptococcus | Inhibition of protein synthesis |

Cancer Research

Recent studies have indicated that isoindoline derivatives may exhibit anticancer properties. The structural characteristics of (R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione suggest potential interactions with cancer cell pathways. Research into similar compounds has shown that they can induce apoptosis in various cancer cell lines .

Neuropharmacology

The morpholine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties. There is ongoing research into how modifications of the morpholine group can enhance selectivity and efficacy against neurological disorders .

Case Study 1: Synthesis and Efficacy of Linezolid

In a clinical study, Linezolid was administered to patients with severe infections caused by resistant strains. The results demonstrated significant efficacy, leading to a high rate of clinical success. The synthesis pathway involving this compound was crucial for producing this antibiotic efficiently .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of isoindoline derivatives similar to this compound on breast cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

特性

IUPAC Name |

2-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDYUDNYSNKZRV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586523 | |

| Record name | 2-{(2R)-3-[3-Fluoro-4-(morpholin-4-yl)anilino]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874340-08-6 | |

| Record name | 2-{(2R)-3-[3-Fluoro-4-(morpholin-4-yl)anilino]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。